molecular formula C8H9ClFNO B11906229 2-(4-Chloro-3-fluorophenoxy)ethanamine

2-(4-Chloro-3-fluorophenoxy)ethanamine

Cat. No.: B11906229
M. Wt: 189.61 g/mol
InChI Key: LHQNQQXCELLPDX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenoxy)ethanamine is an organic compound with the molecular formula C8H9ClFNO It is a derivative of ethanamine, where the amino group is attached to a phenoxy ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenoxy)ethanamine can be achieved through organic synthesis methods. One common route involves the reaction of 4-chloro-3-fluorophenol with ethylene oxide to form 2-(4-chloro-3-fluorophenoxy)ethanol. This intermediate is then treated with ammonia or an amine to yield the desired ethanamine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is usually carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)ethanamine
  • 2-(4-Chloro-2-fluorophenyl)ethanamine
  • 2-(2-Chloro-3,5-difluorophenoxy)ethanamine hydrochloride

Uniqueness

2-(4-Chloro-3-fluorophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy ring. The presence of both chlorine and fluorine atoms imparts distinct chemical properties, making it valuable for specialized applications. Its reactivity and potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenoxy)ethanamine

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2

InChI Key

LHQNQQXCELLPDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)Cl

Origin of Product

United States

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